![molecular formula C23H21N5O3S B2549366 N-(4-methoxybenzyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide CAS No. 946334-64-1](/img/structure/B2549366.png)
N-(4-methoxybenzyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxybenzyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide is a useful research compound. Its molecular formula is C23H21N5O3S and its molecular weight is 447.51. The purity is usually 95%.
BenchChem offers high-quality N-(4-methoxybenzyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methoxybenzyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Design and Synthesis for Anticancer Activity
A key area of research involves the design and synthesis of compounds with potential anticancer properties. For instance, certain derivatives, such as 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide, were synthesized with different aryloxy groups attached to the pyrimidine ring. These compounds were tested against 60 cancer cell lines, and one compound demonstrated significant cancer cell growth inhibition against eight cancer cell lines, indicating its potential as an anticancer agent (Al-Sanea et al., 2020).
Exploration of Anti-inflammatory and Analgesic Properties
Research also extends to the synthesis of novel compounds with anti-inflammatory and analgesic properties. For example, novel derivatives were synthesized from visnaginone and khellinone, leading to compounds with significant COX-1/COX-2 inhibition, analgesic, and anti-inflammatory activities. Some compounds showed high COX-2 selectivity, comparable to standard drugs, highlighting their therapeutic potential (Abu‐Hashem et al., 2020).
Antifungal Applications
The antifungal effects of certain derivatives have been explored, showing significant activity against fungi like Aspergillus terreus and Aspergillus niger. This research suggests the potential of these compounds to be developed into effective antifungal agents, providing new avenues for treating fungal infections (Jafar et al., 2017).
Development of Antiproliferative Agents
The synthesis of conformationally rigid analogs of known compounds has led to the discovery of molecules with competitive antiproliferative activities against cancer cells. Such research is crucial for the development of new cancer treatments, offering hope for more effective and targeted therapies (Kim et al., 2011).
Antiviral and Anticancer Activities
Further investigations have led to the synthesis of compounds with both anticancer and antiviral activities. For instance, pyrazoline-substituted thiazolidinones exhibited selective inhibition of leukemia cell lines and showed high activity against certain virus strains, underscoring the dual therapeutic potential of these compounds (Havrylyuk et al., 2013).
Computational and Pharmacological Evaluations
Computational and pharmacological evaluations of novel derivatives have provided insights into their toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Such comprehensive assessments are essential for understanding the multifaceted impacts of these compounds and their potential therapeutic applications (Faheem, 2018).
Propriétés
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-(2-oxo-6-phenyl-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O3S/c1-31-18-9-7-15(8-10-18)12-24-20(29)11-17-14-32-23-26-21-19(22(30)27(17)23)13-25-28(21)16-5-3-2-4-6-16/h2-10,13,17H,11-12,14H2,1H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIENMKHSIXRLOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CC2CSC3=NC4=C(C=NN4C5=CC=CC=C5)C(=O)N23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Z)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide](/img/structure/B2549284.png)
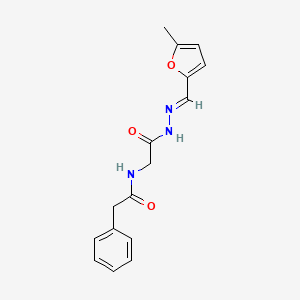
![N-[(4-Methoxythian-4-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B2549286.png)
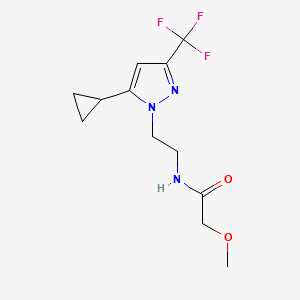
![[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanamine](/img/structure/B2549290.png)
![3-{2-[4-(2,3-dimethylphenyl)piperazino]-2-oxoethyl}-2,4(1H,3H)-quinazolinedione](/img/structure/B2549294.png)
![1-(Tert-butyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2549295.png)
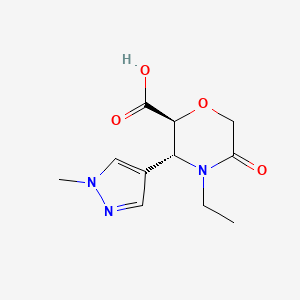
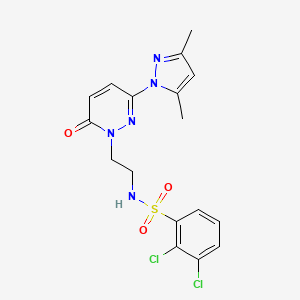
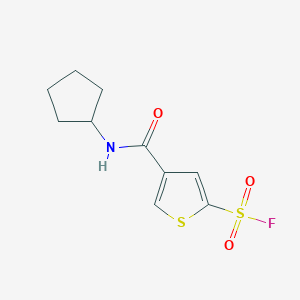
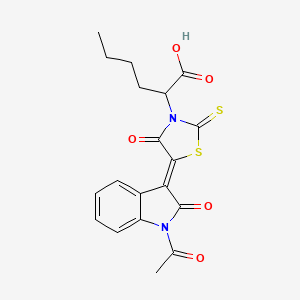
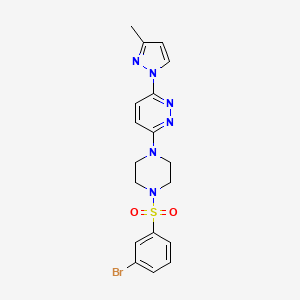
![1-[5-(2,4-Dichlorophenyl)-2-furyl]-1-ethanone](/img/structure/B2549306.png)